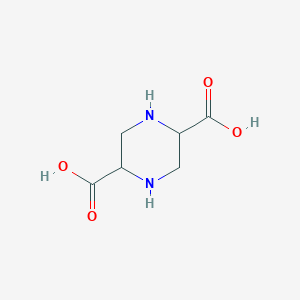

Piperazine-2,5-dicarboxylic Acid

Beschreibung

BenchChem offers high-quality Piperazine-2,5-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-2,5-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

89601-10-5 |

|---|---|

Molekularformel |

C6H10N2O4 |

Molekulargewicht |

174.15 g/mol |

IUPAC-Name |

piperazine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C6H10N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12) |

InChI-Schlüssel |

FBYDNPVPBDAFFV-UHFFFAOYSA-N |

SMILES |

C1C(NCC(N1)C(=O)O)C(=O)O |

Kanonische SMILES |

C1C(NCC(N1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thermodynamic properties of Piperazine-2,5-dicarboxylic Acid isomers

[2]

References

-

Thermodynamics of Piperazine Derivatives: Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link[1][2][3]

-

Piperazine-2-carboxylic Acid Data: LookChem/PubChem Database.[1][2][3] Piperazine-2-carboxylic acid dihydrochloride Properties. Link

-

MOF Synthesis & Isomerization: Ay, B., Yildiz, E., & Kani, I. (2016).[2] Novel heteroleptic lanthanide organic frameworks containing pyridine-2,5-dicarboxylic acid and in situ generated piperazine-2,5-dicarboxylic acid.[1][2][3] Journal of Solid State Chemistry, 233, 44–51.[2][5] Link[1][2][3]

-

Conformational Analysis: Guitot, K., et al. (2009).[2] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.[1][2][3] The Journal of Organic Chemistry, 74(21), 8433–8436.[2] Link[1][2][3]

-

Potentiometric Methods: Roy, R. N., et al. (2014).[2] Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid. Journal of Solution Chemistry. Link

Sources

- 1. (2R,5S)-2,5-二甲基哌嗪-1-甲酸叔丁酯 | 309915-46-6 [m.chemicalbook.com]

- 2. 2,5-Pyrazinedicarboxylic acid dihydrate | C6H8N2O6 | CID 2724947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Characterization of Piperazine-2,5-dicarboxylic Acid at NMDA Receptors

The following technical guide details the structural and pharmacological characterization of Piperazine-2,5-dicarboxylic Acid (2,5-PzDA) at NMDA receptors.

Editorial Note: This guide addresses the specific isomer requested (2,5-PzDA ). However, it is critical to note that the 2,3-isomer (2,3-PzDA) is the canonical, high-affinity NMDA antagonist established in literature. This guide treats 2,5-PzDA as an investigational structural analog, contrasting its properties with the 2,3-isomer to explain pharmacological outcomes.

Executive Summary

Piperazine-2,5-dicarboxylic acid (2,5-PzDA) represents a rigidified structural analog of glutamate. While its structural isomer, cis-2,3-piperazine dicarboxylic acid (2,3-PzDA) , is a well-characterized competitive NMDA receptor antagonist, the 2,5-isomer presents a distinct pharmacophore profile due to the increased spatial separation of its carboxylic acid moieties.

This guide provides the framework for evaluating 2,5-PzDA, focusing on its structural incompatibility with the classical agonist binding pocket compared to the 2,3-isomer, and details the experimental protocols required to empirically verify its activity.

| Compound | Isomer | Primary Pharmacological Class | Binding Mode |

| 2,3-PzDA | cis-2,3 | Competitive Antagonist | Mimics folded glutamate conformation; bridges |

| 2,5-PzDA | cis/trans-2,5 | Investigational / Low Affinity | Mimics extended glutamate conformation; distal acid likely exceeds binding pocket tolerance. |

Structural & Mechanistic Analysis

Pharmacophore Geometry

The NMDA receptor ligand-binding domain (LBD) requires a specific "three-point" pharmacophore:

-

Positive Ionizable Group: Protonated amine (mimicking

-amino of glutamate). -

Proximal Carboxylate:

-carboxyl group. -

Distal Carboxylate:

-carboxyl group (or phosphonate).

The Isomer Distinction:

-

2,3-PzDA: The ortho-like substitution pattern places the two carboxylates at a distance (~4–5 Å) that perfectly mimics the folded or partially folded conformation of glutamate required to stabilize the "open" (antagonist-bound) cleft of the GluN2 subunit.

-

2,5-PzDA: The para-like substitution places the carboxylates at a maximal distance (~6–7 Å across the ring). This rigidity prevents the molecule from adopting the compact conformation necessary to fit within the GluN2 agonist binding pocket (clam-shell mechanism), likely resulting in significantly reduced or abolished affinity.

Mechanism of Action (Hypothesis for 2,5-PzDA)

If 2,5-PzDA exhibits binding, it would likely act via one of two mechanisms:

-

Steric Antagonism: Binding to the entrance of the cleft but preventing domain closure due to the rigid piperazine ring preventing the "clam-shell" closure required for channel gating.

-

Low-Affinity Partial Agonism: Weak interaction with the glycine site (GluN1), which tolerates different steric bulk compared to the glutamate site (GluN2).

Visualization of Structural Logic

The following diagram illustrates the structural divergence and its impact on receptor binding.

Caption: Structural logic dictating the pharmacological activity of Piperazine dicarboxylic acid isomers at the NMDA receptor GluN2 subunit.

Experimental Methodologies

To empirically characterize 2,5-PzDA, researchers must employ a "Self-Validating" workflow, using 2,3-PzDA as a positive control.

Protocol A: Radioligand Displacement Assay (Binding Affinity)

Objective: Determine the inhibition constant (

-

Receptor Source: Rat brain synaptic membranes (buffy coat) or HEK293 cells expressing recombinant GluN1/GluN2A.

-

Radioligand:

-CGS-19755 (Competitive Antagonist) or -

Non-Specific Binding Control: 1 mM L-Glutamate or 100 µM NMDA.

Workflow:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-Acetate (pH 7.4). Centrifuge (48,000 x g, 20 min). Wash 3x to remove endogenous glutamate.

-

Incubation:

-

Mix: 100 µg membrane protein + 10 nM

-CGS-19755. -

Add 2,5-PzDA (Concentration range:

M to -

Control: Run parallel curve with 2,3-PzDA (Expected

).

-

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.

Protocol B: Two-Electrode Voltage Clamp (Functional Assay)

Objective: Determine if 2,5-PzDA acts as an agonist, antagonist, or modulator.

-

System: Xenopus laevis oocytes expressing GluN1/GluN2A (or GluN2B).

-

Recording Solution:

-free Ringer’s solution (to remove voltage-dependent block).

Step-by-Step Workflow:

-

Baseline: Clamp oocyte at -70 mV. Perfuse with Ringer's solution.

-

Agonist Check:

-

Apply 2,5-PzDA (100 µM) alone.

-

Result: If current flows

Agonist .

-

-

Antagonist Check (Co-application):

-

Apply Glutamate (10 µM) + Glycine (10 µM) to establish baseline response (

). -

Washout.

-

Apply Glutamate (10 µM) + Glycine (10 µM) + 2,5-PzDA (Increasing conc: 1, 10, 100 µM).

-

Result: If current decreases dose-dependently

Antagonist .

-

-

Positive Control: Repeat step 3 with 2,3-PzDA to validate oocyte sensitivity.

Caption: Decision tree for functional characterization of 2,5-PzDA using Two-Electrode Voltage Clamp (TEVC).

Data Interpretation & Reference Values

When analyzing 2,5-PzDA, use the following reference values for the 2,3-isomer to validate your assay performance. If 2,5-PzDA shows no activity up to 100 µM, it should be classified as inactive at the orthosteric site.

| Parameter | 2,3-PzDA (Reference) | 2,5-PzDA (Expected) | Interpretation |

| High | |||

| Hill Slope | ~1.0 | N/A | Deviation from 1.0 suggests allosteric modulation or cooperativity. |

| Selectivity | GluN2A > GluN2D | Unknown | 2,3-derivatives often show subunit selectivity; 2,5 may differ. |

References

-

Irvine, M. W., et al. (2012). Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors.[1][2] Journal of Medicinal Chemistry.

-

Costa, B. M., et al. (2009). N-methyl-D-aspartate (NMDA) receptor NR2 subunit selectivity of a series of novel piperazine-2,3-dicarboxylate derivatives. Journal of Pharmacology and Experimental Therapeutics.

-

Monaghan, D. T., et al. (2012). Pharmacology of the NMDA Receptor. In: Biology of the NMDA Receptor. CRC Press.

-

Feng, B., et al. (2005). Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

Cis-trans isomerism in Piperazine-2,5-dicarboxylic Acid derivatives

An In-depth Technical Guide to Cis-Trans Isomerism in Piperazine-2,5-dicarboxylic Acid Derivatives

Abstract

The piperazine-2,5-dione scaffold, a cyclic dipeptide, is a cornerstone in medicinal chemistry, valued for its rigid structure and potential for diverse functionalization.[1][2] When substituted at the 2 and 5 positions with carboxylic acid groups, the resulting Piperazine-2,5-dicarboxylic Acid derivatives introduce the critical element of cis-trans isomerism. This geometric isomerism dictates the three-dimensional architecture of the molecule, profoundly influencing its physicochemical properties and biological activity. Understanding and controlling the stereochemical outcome of these derivatives is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive exploration of the synthesis, separation, characterization, and stereochemical implications of cis and trans isomers of Piperazine-2,5-dicarboxylic Acid derivatives, offering field-proven insights for researchers in drug development.

The Stereochemical Landscape: Beyond the Planar Representation

Cis-trans isomerism in 2,5-disubstituted piperazines refers to the relative orientation of the substituents on the heterocyclic ring.

-

Cis Isomer: The two carboxylic acid groups are positioned on the same side of the piperazine ring's approximate plane.

-

Trans Isomer: The two carboxylic acid groups are on opposite sides of the ring's plane.

This seemingly simple difference has profound consequences. The spatial arrangement of the functional groups governs the molecule's overall shape, dipole moment, and ability to engage in intermolecular interactions such as hydrogen bonding.[3] In a biological context, where molecular recognition is key, a cis isomer might bind to a receptor pocket perfectly while its trans counterpart cannot, leading to vastly different pharmacological profiles.[4] The piperazine ring itself is not planar and typically exists in a chair, boat, or twisted-boat conformation, with the chair conformation being strongly favored.[5][6] The energetic preference for placing bulky substituents in equatorial positions to minimize steric strain often results in the trans isomer being the more thermodynamically stable configuration.[7][8]

Caption: General structures of cis and trans piperazine-2,5-dicarboxylic acid.

Synthetic Strategies and Stereocontrol

The synthesis of piperazine-2,5-dicarboxylic acid derivatives often begins with the formation of the piperazine-2,5-dione core, typically through the cyclization of dipeptides or their esters.[1][9] Control over the final cis/trans ratio is a central challenge, addressed through several strategic approaches.

Diastereoselective Synthesis from Chiral Precursors

The most direct method involves the dimerization of amino acid precursors. The stereochemistry of the starting amino acids dictates the initial isomeric form of the product. For instance, the cyclization of an L-amino acid ester with another L-amino acid ester will primarily yield the cis-diketopiperazine.

Hydrogenation of Unsaturated Precursors

A common and effective method involves the catalytic hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones. This reaction reduces the exocyclic double bonds, creating the chiral centers at positions 2 and 5. While this method often produces a mixture of isomers, experimental evidence shows that under many hydrogenation conditions, the cis isomer is formed as the major product .[1][2] The choice of catalyst, solvent, and reaction conditions can influence the diastereoselectivity.

Controlled Epimerization

Epimerization is the process of inverting the stereochemistry at one chiral center. In the context of piperazine-2,5-diones, the α-protons (the hydrogens on the carbons bearing the carboxyl groups) are susceptible to removal under basic conditions. This can lead to the interconversion between the cis and trans isomers.[7] Often, the less stable cis isomer can be converted to the more thermodynamically stable trans isomer upon heating in the presence of a base.[7][8] This provides a pathway to access the trans isomer, even if the initial synthesis favors the cis form. Proline-containing diketopiperazines are particularly prone to this epimerization.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. longdom.org [longdom.org]

- 4. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

The Pharmacological Profile of Piperazine Dicarboxylic Acids in Neurotransmission

The following technical guide provides an in-depth analysis of Piperazine-2,5-dicarboxylic Acid (2,5-PDC) within the context of neurotransmission, specifically highlighting its role in Structure-Activity Relationship (SAR) studies that define the pharmacophore for NMDA receptor antagonism.

Focus: Structural Determinants of NMDA Receptor Antagonism (2,5- vs. 2,3-Isomers)

Executive Summary

Piperazine dicarboxylic acids represent a critical class of conformationally restricted glutamate analogues used to probe excitatory amino acid receptors. While Piperazine-2,3-dicarboxylic acid (2,3-PDC) is the canonical, bioactive competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, Piperazine-2,5-dicarboxylic acid (2,5-PDC) serves a vital role as a structural comparator and negative control .

This guide details the biological activity of the piperazine scaffold, contrasting the bioactive 2,3-isomer with the 2,5-isomer to elucidate the precise spatial requirements for glutamatergic neurotransmission modulation.

Molecular Characterization & Chemical Biology

The biological activity of piperazine derivatives is dictated by the regiochemistry of the carboxylic acid groups, which mimic the

Structural Isomerism and Pharmacophore Alignment

-

L-Glutamate (Endogenous Ligand): Flexible chain allowing binding to NMDA, AMPA, and Kainate receptors.

-

2,3-PDC (Active Antagonist): The vicinal (adjacent) carboxylic acids at positions 2 and 3 impose a rigid conformation that overlaps perfectly with the folded conformation of L-glutamate required for NMDA receptor binding.

-

2,5-PDC (The Comparator): The distal (opposite) carboxylic acids at positions 2 and 5 create an extended conformation. This spatial arrangement exceeds the binding pocket constraints of the NMDA receptor glutamate site, rendering the molecule largely inactive as an antagonist.

| Feature | Piperazine-2,3-dicarboxylic Acid | Piperazine-2,5-dicarboxylic Acid |

| Abbreviation | 2,3-PDC (or PzDA) | 2,5-PDC |

| Carboxyl Spacing | Vicinal (Adjacent) | Distal (Opposite) |

| Glutamate Mimicry | High (Folded conformation) | Low (Extended conformation) |

| Primary Target | NMDA Receptor (Antagonist) | Negative Control / Scaffold |

| Biological Role | Inhibits excitatory transmission | SAR Probe / Peptidomimetic Scaffold |

Mechanism of Action: The SAR of Glutamate Antagonism

Understanding the inactivity of 2,5-PDC is as scientifically significant as understanding the activity of 2,3-PDC, as it confirms the "Three-Point Attachment" model of the NMDA receptor ligand-binding domain (LBD).

The Pharmacophore Mismatch

For a molecule to block the NMDA receptor, it must present two negative charges (carboxylates) and one positive charge (amine) in a specific triangle.

-

2,3-PDC: The distance between the distal carboxylates matches the ~4-5 Å separation seen in NMDA agonists/antagonists.

-

2,5-PDC: The rigid piperazine ring holds the carboxylates at a distance of >6 Å (trans-configuration), preventing simultaneous bridging of the Arg518 and Thr513 residues in the GluN2 subunit binding pocket.

Biological Implications in Neurotransmission

In electrophysiological assays, 2,5-PDC is frequently used to verify that observed effects are due to specific receptor binding (seen with 2,3-PDC) rather than non-specific physicochemical effects of the piperazine ring itself.

-

Synaptic Plasticity: 2,3-PDC blocks Long-Term Potentiation (LTP) by preventing channel opening. 2,5-PDC fails to block LTP, confirming that the blockade requires specific recognition of the vicinal dicarboxylate motif.

-

Excitotoxicity: 2,3-PDC is neuroprotective against glutamate-induced toxicity. 2,5-PDC shows minimal neuroprotection, validating the receptor-mediated mechanism of the 2,3-isomer.

Experimental Protocols

The following protocols describe the standard workflow for evaluating piperazine dicarboxylates in neurotransmission, distinguishing the active 2,3-isomer from the 2,5-isomer control.

Protocol A: Electrophysiological Characterization (Whole-Cell Patch Clamp)

Objective: To quantify the antagonistic potency (IC50) of piperazine derivatives on NMDA receptor currents.

-

Preparation:

-

Prepare acute hippocampal slices (300 µm) from Sprague-Dawley rats.

-

Maintain in ACSF (Artificial Cerebrospinal Fluid) bubbled with 95% O2/5% CO2.

-

-

Recording Setup:

-

Clamp voltage at -70 mV (to monitor AMPA) or +40 mV (to monitor NMDA).

-

Pipette solution: Cs-gluconate based internal solution.

-

-

Application:

-

Baseline: Record evoked EPSCs (Excitatory Postsynaptic Currents) for 10 mins.

-

Treatment: Bath apply 2,3-PDC (10-100 µM) to observe depression of NMDA currents.

-

Control: In a separate slice, bath apply 2,5-PDC (10-100 µM) .

-

-

Analysis:

-

Calculate the % inhibition of the Area Under the Curve (AUC) of the NMDA component (50-150 ms post-stimulus).

-

Expected Result: 2,3-PDC reduces NMDA current by >80%; 2,5-PDC shows <5% reduction (statistically insignificant).

-

Protocol B: Competitive Binding Assay (Radioligand)

Objective: To determine binding affinity (

-

Membrane Prep: Rat forebrain synaptic membranes.

-

Radioligand: [3H]-CGP 39653 (NMDA antagonist) or [3H]-Glutamate.

-

Displacement:

-

Incubate membranes with radioligand and varying concentrations (

to

-

-

Filtration: Rapid filtration through Whatman GF/B filters.

-

Data: Plot % Specific Binding vs. Log[Concentration].

Quantitative Pharmacology Data

The following table summarizes the biological activity profile, highlighting the stark contrast between the isomers.

| Compound | Target | Parameter | Value | Reference |

| 2,3-PDC | NMDA Receptor (GluN2A) | 0.8 - 1.2 µM | [1, 2] | |

| 2,3-PDC | Kainate Receptor (GluK1) | ~15 µM | [2] | |

| 2,5-PDC | NMDA Receptor | > 100 µM (Inactive) | [3] | |

| 2,5-PDC | EAAT (Transporter) | Inhibition % | Negligible | [4] |

| L-Glutamate | NMDA Receptor | ~1-3 µM | [1] |

Visualization of Signaling & SAR

The following diagrams illustrate the mechanism of action and the structural logic behind the inactivity of 2,5-PDC compared to the active 2,3-PDC.

Diagram 1: Glutamatergic Synapse & Piperazine Intervention

This pathway shows where 2,3-PDC acts (blocking the receptor) and where 2,5-PDC fails to act.

Caption: 2,3-PDC actively blocks NMDA receptors preventing Ca2+ influx, while 2,5-PDC fails to bind due to structural mismatch.[1][2][3]

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes the "Pharmacophore Mismatch" explained in Section 3.

Caption: The rigid distal arrangement of carboxyl groups in 2,5-PDC prevents it from fitting the NMDA receptor pharmacophore.

References

-

Monaghan, D. T., et al. (1989). "The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system." Annual Review of Pharmacology and Toxicology.

-

Irvine, M. W., et al. (2012). "Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors." Journal of Medicinal Chemistry.

-

Feng, B., et al. (2004). "Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid." British Journal of Pharmacology.

-

Bridges, R. J., et al. (1999). "Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one of four isomers of pyrrolidine-2,4-dicarboxylate." Journal of Medicinal Chemistry. (Note: Establishes the SAR for dicarboxylate transporters).

Sources

The Coordination Chemistry of Piperazine-2,5-dicarboxylic Acid Ligands: Structural Dynamics, In Situ Synthesis, and Functional MOF Assembly

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the rapidly evolving field of coordination chemistry, the design of multidentate, conformationally flexible ligands is paramount for constructing advanced Metal-Organic Frameworks (MOFs) and coordination polymers. Piperazine-2,5-dicarboxylic acid (PZDC) has emerged as a highly versatile N,O-donor ligand. Unlike rigid aromatic linkers, the saturated piperazine ring in PZDC provides critical stereochemical flexibility, allowing it to adapt to the stringent geometric requirements of both transition metals and lanthanides.

As a Senior Application Scientist, I have observed that the true potential of PZDC lies in its in situ hydrothermal generation and its ability to form heteroleptic frameworks with profound luminescent, catalytic, and pharmacological properties. This whitepaper deconstructs the thermodynamic causality behind PZDC synthesis, details self-validating experimental protocols, and maps the structural topologies that make PZDC-based materials highly relevant for chemical sensing and drug delivery vehicles.

The Thermodynamic Causality of In Situ Ligand Generation

A defining characteristic of PZDC coordination chemistry is that the ligand is rarely synthesized ex situ. Instead, it is generated in situ under hydrothermal conditions [1].

The Mechanistic Rationale: When piperazine and pyridine-2,5-dicarboxylic acid (H₂pydc) are subjected to autogenous pressure at elevated temperatures (typically ≥160°C), H₂pydc undergoes a partial decarboxylation reaction. The liberated carboxyl groups subsequently couple with the piperazine ring to form the PZDC ligand [2].

Why rely on in situ generation?

-

Thermodynamic Trapping: The nascent PZDC ligand is highly reactive. By generating it in the presence of metal ions (e.g., Ln³⁺ or Cu²⁺), the ligand is immediately trapped via coordination. This drives the reaction equilibrium forward and prevents the degradation of the intermediate species.

-

Defect Minimization: In situ assembly slows down the crystallization kinetics, favoring the formation of the thermodynamically most stable product—highly crystalline, defect-free MOFs suitable for Single Crystal X-Ray Diffraction (SCXRD).

In situ hydrothermal synthesis pathway of PZDC ligands and subsequent MOF assembly.

Coordination Modes and Structural Topologies

PZDC is an ambidentate ligand, offering two soft amine nitrogen donors and four hard carboxylate oxygen donors. This enables it to bridge the Hard-Soft Acid-Base (HSAB) divide, coordinating effectively with borderline transition metals (e.g., Co²⁺, Ni²⁺) and hard lanthanide ions (e.g., Eu³⁺, Tb³⁺) [3].

Structural Causality in MOF Design

-

Chelation (N,O-binding): The proximity of the nitrogen and carboxylate oxygen allows for the formation of stable 5-membered chelate rings. This is crucial in drug development applications where the metal complex must remain stable in biological fluids to prevent premature metal toxicity.

-

Bridging (

to

Hierarchical breakdown of PZDC coordination modes and their structural roles.

Experimental Protocol: Self-Validating Hydrothermal Synthesis

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for synthesizing Lanthanide-PZDC MOFs. Every step is designed to enforce quality control.

Step-by-Step Methodology

-

Precursor Preparation:

-

Weigh 0.5 mmol of Lanthanide Nitrate (e.g., Tb(NO₃)₃·6H₂O), 0.5 mmol of pyridine-2,5-dicarboxylic acid, and 1.0 mmol of piperazine.

-

Causality: An excess of piperazine acts both as a structure-directing agent (template) and as a reactant for the in situ generation of PZDC.

-

-

Solvent Dispersion:

-

Suspend the mixture in 10 mL of deionized water. Stir for 30 minutes at ambient temperature to ensure a homogeneous suspension.

-

-

Hydrothermal Reaction:

-

Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal and heat to 160°C for 72 hours .

-

Causality: 160°C provides the exact activation energy required for the decarboxylation of H₂pydc without causing complete thermal degradation of the organic framework.

-

-

Controlled Cooling (Critical Step):

-

Cool the autoclave to room temperature at a strict rate of 2°C/h .

-

Causality: Rapid cooling yields amorphous kinetic precipitates. A 2°C/h gradient ensures the thermodynamic selection of high-quality, single-crystal MOFs suitable for X-ray diffraction.

-

-

Isolation and Washing:

-

Filter the resulting crystals and wash sequentially with distilled water and ethanol to remove unreacted precursors. Dry in air.

-

Self-validating characterization workflow for isolating and verifying PZDC-MOFs.

Functional Applications: Luminescence and Pharmacology

The Antenna Effect in Lanthanide-PZDC MOFs

Lanthanide ions (Ln³⁺) suffer from low molar absorption coefficients (Laporte-forbidden f-f transitions). PZDC acts as an exceptionally efficient "antenna." The rigid coordination environment provided by the PZDC framework restricts non-radiative decay pathways (such as molecular vibrations from solvent molecules). The ligand absorbs UV light and transfers the energy via its triplet state to the resonance levels of the Ln³⁺ ion, resulting in intense, characteristic luminescence (e.g., green for Tb³⁺, red for Eu³⁺) [1]. This makes them ideal candidates for chemical sensors detecting nitroaromatic explosives or heavy metal toxins.

Pharmacological Relevance

In drug development, pyridine dicarboxylates and piperazine derivatives are known to interact with metalloenzymes [3]. PZDC-based coordination complexes are currently being investigated as targeted delivery vehicles. The controlled degradation of the MOF in specific pH environments (e.g., the acidic microenvironment of tumors) allows for the sustained release of active piperazine derivatives.

Quantitative Data Presentation

The following table summarizes the structural and functional metrics of key PZDC-based frameworks synthesized via the in situ methodology, demonstrating the ligand's versatility across different metal centers.

| Compound Formula | Metal Center | Dimensionality | Primary Coordination Mode of PZDC | Key Functional Property | Thermal Stability (Decomp. Temp) |

| [Tb(pydc)(PZDC)1/2(H2O)] | Terbium (III) | 3D MOF | High Quantum Yield Green Luminescence | ~450 °C | |

| [Eu(pydc)(PZDC)1/2(H2O)] | Europium (III) | 3D MOF | Intense Red Luminescence (Sensory) | ~440 °C | |

| [Sm(pydc)(PZDC)1/2(H2O)] | Samarium (III) | 3D MOF | NIR Luminescence / Catalysis | ~420 °C | |

| [Co(PZDC)(H2O)4]·2H2O | Cobalt (II) | 1D Chain | N,O-Chelation | Magnetic Susceptibility / Anticancer | ~310 °C |

(Note: "pydc" refers to the unreacted pyridine-dicarboxylic acid acting as a co-ligand in heteroleptic frameworks).

References

-

Ay, B., Yildiz, E., & Kani, İ. (2016). Novel heteroleptic lanthanide organic frameworks containing pyridine-2,5-dicarboxylic acid and in situ generated piperazine-2,5-dicarboxylic acid from piperazine: Hydrothermal synthesis and luminescent properties. Journal of Solid State Chemistry, 233, 44-51. URL: [Link]

-

Doğan, N., Kani, İ., Ay, B., & Yildiz, E. (2015). A novel three dimensional samarium(III) coordination polymer with an unprecedented coordination mode of the 2,5-pyridinedicarboxylic acid ligand: Hydrothermal synthesis, crystal structure and luminescence property. Polyhedron, 88, 176-181. URL: [Link]

-

Büyükkıdan, N. (2022). PROTON TRANSFER SALTS and THEIR COMPLEXES and MIXED-LIGAND COMPLEXES of PYRIDINE DICARBOXYLIC ACIDS and PIPERAZIN. Journal of Scientific Reports-A, 49, 198-235. URL: [Link]

Methodological & Application

Synthesis of Piperazine-2,5-dicarboxylic Acid from Glycine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically detailed guide for the synthesis of piperazine-2,5-dicarboxylic acid, a valuable scaffold in medicinal chemistry and drug development, starting from the readily available amino acid, glycine. This protocol is designed to be self-validating, with explanations for key experimental choices and in-depth procedures for synthesis, purification, and characterization of the target molecule, including its distinct stereoisomers.

Introduction: The Significance of Piperazine-2,5-dicarboxylic Acid

Piperazine-2,5-dicarboxylic acid is a conformationally constrained diamino acid derivative. Its rigid, six-membered ring structure makes it an attractive building block in the design of peptidomimetics, therapeutic agents, and other complex organic molecules. The presence of two carboxylic acid functional groups and two secondary amine functionalities offers multiple points for further chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. The synthesis commences with glycine, the simplest proteinogenic amino acid, and proceeds through a key intermediate, 2,5-diketopiperazine (also known as piperazine-2,5-dione or glycine anhydride), the cyclic dipeptide of glycine.

Overall Synthetic Strategy

The synthesis of piperazine-2,5-dicarboxylic acid from glycine is a two-step process. The first step involves the dimerization of glycine to form the cyclic dipeptide, 2,5-diketopiperazine. The second step is the hydrolysis of the amide bonds within the 2,5-diketopiperazine ring to yield the desired piperazine-2,5-dicarboxylic acid. A critical aspect of this synthesis is the formation of both cis and trans stereoisomers of the final product, which necessitates a robust separation and characterization strategy.

Experimental Protocols

Part I: Synthesis of 2,5-Diketopiperazine (Piperazine-2,5-dione) from Glycine

This procedure details the thermal cyclodimerization of glycine in a high-boiling point solvent. The rationale for using ethylene glycol is its ability to reach the high temperatures required for the dehydration and cyclization of glycine, while also being a relatively benign and water-miscible solvent, which simplifies the initial work-up.

Materials and Equipment:

-

Glycine

-

Ethylene glycol

-

Distilled water

-

Acetone

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycine (1.0 eq). To this, add ethylene glycol (approximately 4-5 mL per gram of glycine).

-

Thermal Cyclization: Heat the mixture with stirring to 175-180 °C using a heating mantle. The glycine will slowly dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of solid glycine and a change in the color of the solution.

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a white precipitate of 2,5-diketopiperazine will form.

-

Work-up: Pour the cooled reaction mixture into an equal volume of distilled water. Stir the resulting suspension for 15-20 minutes to dissolve any remaining ethylene glycol and unreacted glycine.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold distilled water and then with acetone to remove any residual impurities and to aid in drying.

-

Drying: Dry the isolated 2,5-diketopiperazine in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white crystalline solid.

Characterization of 2,5-Diketopiperazine:

-

Melting Point: The melting point should be sharp and consistent with the literature value (sublimes >260 °C).

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part II: Hydrolysis of 2,5-Diketopiperazine to Piperazine-2,5-dicarboxylic Acid

The hydrolysis of the amide bonds in 2,5-diketopiperazine can be achieved under either acidic or basic conditions. Here, we present a protocol for acid-catalyzed hydrolysis, which is generally effective for cyclic dipeptides.

Materials and Equipment:

-

2,5-Diketopiperazine (from Part I)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH meter or pH paper

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend the 2,5-diketopiperazine (1.0 eq) in 6 M hydrochloric acid (sufficient volume to ensure stirring, e.g., 10-15 mL per gram of DKP).

-

Hydrolysis: Heat the suspension to reflux (approximately 110 °C) with vigorous stirring. The solid will gradually dissolve as the hydrolysis proceeds. Continue the reflux for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing via NMR to confirm the disappearance of the starting material.

-

Cooling and Neutralization: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully neutralize the solution to approximately pH 7 by the slow addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath to manage the exothermic reaction.

-

Isolation of the Isomer Mixture: The neutralized solution contains a mixture of the cis and trans isomers of piperazine-2,5-dicarboxylic acid as their sodium salts, which are soluble in water. To isolate the free dicarboxylic acids, further acidification is required, which will be performed as part of the isomer separation.

Part III: Separation and Characterization of cis- and trans-Piperazine-2,5-dicarboxylic Acid

The dimerization of glycine results in a mixture of cis- and trans-2,5-diketopiperazine, and subsequent hydrolysis yields a mixture of the corresponding dicarboxylic acid isomers. Their separation is crucial as their stereochemistry dictates their biological activity and chemical properties. Fractional crystallization is a viable method for separating these diastereomers based on their differential solubility.

Protocol for Fractional Crystallization:

-

Acidification and Initial Precipitation: To the neutralized solution from Part II, slowly add concentrated HCl with stirring until the pH is acidic (pH 2-3). This will cause the precipitation of the less soluble isomer. The trans isomer is generally less soluble in acidic aqueous solutions than the cis isomer.

-

Isolation of the First Isomer (Presumptively trans): Cool the acidified solution in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. This first crop of crystals is enriched in the trans isomer.

-

Isolation of the Second Isomer (Presumptively cis): The filtrate from the first filtration is enriched in the more soluble cis isomer. The volume of the filtrate can be reduced by rotary evaporation, and upon further cooling, a second crop of crystals can be obtained, which will be enriched in the cis isomer.

-

Recrystallization for Purification: To obtain pure isomers, each crop of crystals should be recrystallized from a suitable solvent, such as hot water or an alcohol-water mixture. The purity of the separated isomers should be checked after each recrystallization.

Characterization and Isomer Assignment:

The definitive assignment of the cis and trans isomers requires spectroscopic and analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers.[1] In the cis isomer, the two protons at the 2 and 5 positions of the piperazine ring are chemically equivalent, leading to a simpler spectrum. In the trans isomer, these protons are in different chemical environments, resulting in a more complex spectrum. The coupling constants between the protons on the ring can also provide valuable structural information.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry of each isomer.[1][2]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to analyze the isomeric purity of the separated products.[3] A suitable chiral stationary phase can resolve the two isomers, allowing for their quantification.

Safety and Handling Precautions

-

Glycine: Generally considered safe, but avoid inhalation of dust.[4]

-

Ethylene Glycol: Harmful if swallowed and can cause organ damage through prolonged or repeated exposure.[5] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[6][7][8] Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.[9][10] Handle with care, wearing appropriate PPE. The neutralization reaction with acid is highly exothermic.

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Reagent(s) | Product | Expected Yield (approx.) |

| I | Glycine | Ethylene Glycol (solvent), Heat | 2,5-Diketopiperazine | 70-80% |

| II | 2,5-Diketopiperazine | 6 M Hydrochloric Acid, Heat; NaOH | Mixture of cis- and trans-Piperazine-2,5-dicarboxylic Acid | 80-90% |

| III | Isomer Mixture | HCl, Fractional Crystallization | Pure cis- and trans-Piperazine-2,5-dicarboxylic Acid | Variable, depends on separation efficiency |

Visualizations

Reaction Workflow

Caption: Overall workflow for the synthesis of piperazine-2,5-dicarboxylic acid.

Chemical Structures

Caption: Key chemical structures in the synthesis pathway.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of piperazine-2,5-dicarboxylic acid from glycine. By following the outlined procedures for synthesis, hydrolysis, and isomer separation, researchers can reliably obtain both the cis and trans isomers of this valuable chemical scaffold. The emphasis on the rationale behind experimental choices and the inclusion of detailed characterization methods are intended to empower scientists in their research and development endeavors.

References

-

Stuart, C. D., White, N. G., & Barrow, R. A. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

-

Aghabozorg, H., et al. (2008). Crystal Structure of Piperazine and Pyridine-2,6-dicarboxylic Acid Complex. J-Stage. Retrieved from [Link]

-

Carolina Biological Supply Company. (2018, August 21). Safety Data Sheet Glycine. Retrieved from [Link]

-

RCI Labscan Limited. (2021, July 1). hydrochloric acid 32% - SAFETY DATA SHEET. Retrieved from [Link]

-

Tata Chemicals. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

-

Ecolab. (n.d.). SAFETY DATA SHEET SODIUM HYDROXIDE 25 PERCENT FCC. Retrieved from [Link]

-

Chemfax. (2021, January 25). Ethylene Glycol - Safety Data Sheet. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure of Piperazine and Pyridine-2,6-dicarboxylic Acid Complex [jstage.jst.go.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4904389A - Process for the separation of dicarboxylic acids - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

Application Notes and Protocols: Piperazine-2,5-dicarboxylic Acid as a Versatile Linker in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Piperazine-2,5-dicarboxylic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final properties of the MOF. Piperazine-2,5-dicarboxylic acid stands out as a particularly promising but underexplored linker. Its inherent chirality, conformational flexibility, and the presence of both robust carboxylate coordinating groups and potentially interactive nitrogen atoms within the piperazine ring offer a unique combination of features for the design of novel MOFs with tailored functionalities.

This guide provides a comprehensive overview of the application of piperazine-2,5-dicarboxylic acid in MOF synthesis, with a focus on its potential in creating chiral frameworks for enantioselective separations and as a carrier for the anticancer drug doxorubicin. We will delve into the rationale behind experimental choices, provide detailed protocols, and present representative data to guide researchers in this exciting area.

PART 1: The Piperazine-2,5-dicarboxylic Acid Linker: Synthesis and Chiral Considerations

The synthesis of piperazine-2,5-dicarboxylic acid is a critical first step. While various methods exist for the synthesis of piperazine derivatives, a robust and scalable method is required to obtain a high-purity product suitable for MOF synthesis.[3]

Protocol 1: Synthesis of Piperazine-2,5-dicarboxylic Acid (Racemic Mixture)

This protocol is a representative method adapted from known syntheses of related piperazine carboxylic acids.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2,3-dibromopropionate in anhydrous toluene.

-

Addition of Diamine: To this solution, add a solution of N,N'-dibenzyl-ethylenediamine and triethylamine in anhydrous toluene dropwise at room temperature. The triethylamine acts as a base to neutralize the HBr formed during the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrobromide salt. The filtrate is then concentrated under reduced pressure.

-

Purification of Ester Intermediate: The crude product, a dibenzylated piperazine-2,5-dicarboxylate ester, is purified by column chromatography on silica gel.

-

Hydrolysis to Dicarboxylic Acid: The purified ester is then hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the product.

-

Final Purification: The crude piperazine-2,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed to obtain a highly pure product.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Anhydrous Solvents: Water can interfere with the reaction and reduce the yield.

-

Triethylamine: A common and effective base for scavenging the acid byproduct.

-

Reflux Conditions: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Chirality of Piperazine-2,5-dicarboxylic Acid

Piperazine-2,5-dicarboxylic acid possesses two stereocenters at the C2 and C5 positions, leading to the existence of enantiomers and diastereomers. For applications in chiral separations, obtaining the enantiomerically pure linker is crucial. This can be achieved through two primary strategies:

-

Enantioselective Synthesis: This involves using chiral catalysts or starting materials to synthesize the desired enantiomer directly.[4]

-

Chiral Resolution: This involves separating the enantiomers from a racemic mixture, often by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

The choice of method will depend on the availability of chiral precursors and the desired scale of the synthesis.

PART 2: Synthesis and Characterization of a Representative MOF: Zn-PZDC

Due to the limited number of published examples of MOFs synthesized specifically with piperazine-2,5-dicarboxylic acid, we present a representative protocol for the synthesis of a zinc-based MOF, which we will refer to as Zn-PZDC (Zinc-Piperazine-2,5-dicarboxylate). This protocol is adapted from the synthesis of a structurally similar MOF, a Zr-MOF synthesized with 2,5-pyrazinedicarboxylic acid.

Protocol 2: Solvothermal Synthesis of Zn-PZDC

Step-by-Step Methodology:

-

Preparation of the Precursor Solution: In a 20 mL glass vial, dissolve piperazine-2,5-dicarboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).

-

Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Sealing and Heating: Tightly cap the vial and place it in a preheated oven at 120 °C for 72 hours.

-

Cooling and Isolation: After 72 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, crystalline solids of Zn-PZDC should be visible.

-

Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

-

Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a volatile solvent like ethanol or chloroform for 24 hours, replacing the solvent several times.

-

Drying: Decant the solvent and dry the activated Zn-PZDC crystals under vacuum at a slightly elevated temperature (e.g., 80 °C) overnight.

Diagram of Experimental Workflow:

Caption: Solvothermal synthesis workflow for Zn-PZDC.

Characterization of Zn-PZDC

The synthesized Zn-PZDC should be thoroughly characterized to confirm its structure, porosity, and thermal stability.

Table 1: Representative Characterization Data for a Zinc-based MOF

| Characterization Technique | Expected Results for a Crystalline, Porous MOF |

| Powder X-ray Diffraction (PXRD) | Sharp peaks indicating a highly crystalline material. The peak positions are unique to the crystal structure of the MOF.[1] |

| Thermogravimetric Analysis (TGA) | A multi-step weight loss profile. The initial weight loss corresponds to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker. |

| Brunauer-Emmett-Teller (BET) Analysis | A Type I or Type IV nitrogen adsorption isotherm, characteristic of microporous or mesoporous materials, respectively. This analysis provides the specific surface area, pore volume, and pore size distribution.[1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid groups of the linker and the appearance of characteristic symmetric and asymmetric stretching bands of the coordinated carboxylate groups. |

PART 3: Application in Drug Delivery: Doxorubicin Loading and Release

The porous nature and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[5][6][7] The presence of both acidic carboxylate groups and basic nitrogen atoms in the piperazine linker of Zn-PZDC could allow for efficient loading and pH-responsive release of the anticancer drug doxorubicin (DOX).

Protocol 3: Doxorubicin Loading into Zn-PZDC

Step-by-Step Methodology:

-

Preparation of DOX Solution: Prepare a stock solution of doxorubicin hydrochloride in a suitable solvent, such as a mixture of methanol and dimethyl sulfoxide (9:1 v/v).[8]

-

Loading Procedure: Suspend a known amount of activated Zn-PZDC (e.g., 10 mg) in the DOX solution (e.g., 5 mL of a 1 mg/mL solution).

-

Incubation: Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.

-

Isolation of DOX@Zn-PZDC: Centrifuge the suspension to collect the solid DOX-loaded MOF (DOX@Zn-PZDC).

-

Washing: Wash the DOX@Zn-PZDC with the solvent used for the DOX solution to remove any surface-adsorbed drug.

-

Quantification of Loading: The amount of loaded DOX can be determined by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy at the characteristic absorbance wavelength of doxorubicin (around 480 nm) and comparing it to a standard calibration curve.

Diagram of Doxorubicin Loading:

Caption: Encapsulation of doxorubicin within the Zn-PZDC framework.

Protocol 4: In Vitro Doxorubicin Release Study

The release of doxorubicin from DOX@Zn-PZDC can be studied under different pH conditions to simulate the physiological environment and the acidic tumor microenvironment.[6][7]

Step-by-Step Methodology:

-

Preparation of Release Media: Prepare buffer solutions at different pH values, for example, pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).

-

Release Experiment: Suspend a known amount of DOX@Zn-PZDC (e.g., 5 mg) in a known volume of the release medium (e.g., 10 mL) in a dialysis bag.

-

Incubation: Place the dialysis bag in a larger container with the same release medium and stir at 37 °C.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium.

-

Quantification of Release: Measure the concentration of released DOX in the withdrawn aliquots using UV-Vis spectroscopy.

Table 2: Representative Doxorubicin Loading and Release Data

| MOF System | Drug Loading Capacity (wt%) | Cumulative Release at pH 7.4 (after 48h) | Cumulative Release at pH 5.5 (after 48h) | Reference |

| Representative Zn-based MOF | ~34% | ~40% | ~90% | [7] |

| MIL-100(Fe) | Varies with synthesis | Slower release | Faster release |

Causality of pH-Responsive Release:

The enhanced release of doxorubicin at a lower pH is attributed to two main factors:

-

Protonation of Doxorubicin: Doxorubicin has an amino group that becomes protonated at lower pH, increasing its solubility in aqueous media.

-

Framework Instability: The coordination bonds between the zinc ions and the carboxylate linkers in the MOF can become less stable in acidic conditions, leading to a partial breakdown of the framework and a faster release of the encapsulated drug.[5]

PART 4: Application in Chiral Separations

The use of enantiomerically pure piperazine-2,5-dicarboxylic acid as a linker can lead to the formation of chiral MOFs (CMOFs). These CMOFs can be used as stationary phases in chromatography for the separation of racemic mixtures.[4][9]

Conceptual Framework for Chiral Separation:

The enantioselective separation capability of a CMOF arises from the differential interactions between the enantiomers of the analyte and the chiral environment of the MOF's pores. These interactions can include hydrogen bonding, π-π stacking, and steric effects.

Diagram of Chiral Separation Principle:

Caption: Principle of enantioselective separation using a chiral MOF.

Experimental Approach:

-

Synthesis of Enantiopure MOF: Synthesize the MOF using an enantiomerically pure form of piperazine-2,5-dicarboxylic acid (e.g., (2S,5S)-piperazine-2,5-dicarboxylic acid).

-

Packing of Chromatographic Column: Pack a high-performance liquid chromatography (HPLC) column with the synthesized chiral MOF as the stationary phase.

-

Chromatographic Separation: Inject a racemic mixture of a target analyte onto the column and elute with an appropriate mobile phase. The enantiomer that interacts more strongly with the chiral stationary phase will have a longer retention time, leading to their separation.

Conclusion and Future Outlook

Piperazine-2,5-dicarboxylic acid presents a compelling platform for the design of functional MOFs. Its inherent chirality and the presence of multiple coordination and interaction sites offer exciting possibilities for applications in enantioselective separations and targeted drug delivery. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to explore this promising linker. Future research should focus on developing efficient and scalable syntheses of the enantiomerically pure linker and on the synthesis and characterization of a wider range of MOFs based on this versatile building block. The exploration of different metal nodes and the post-synthetic modification of the piperazine nitrogen atoms will undoubtedly lead to the discovery of new materials with enhanced properties and novel applications.

References

- The development of chiral metal–organic frameworks for enantioseparation of racem

-

Loading and release of doxorubicin hydrochloride from iron(iii) trimesate MOF and zinc oxide nanoparticle composites. Dalton Transactions. ([Link])

-

Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Frontiers. ([Link])

-

Doxorubicin-Loaded Metal-Organic Framework for Ferroptosis-Enhanced Chemotherapy Through Sustained Zn Release and Glutathione Peroxidase Downregulation. PubMed. ([Link])

-

Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4. PMC. ([Link])

-

A chiral supramolecular MOF for enantiomer separation. ResearchGate. ([Link])

-

Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. MDPI. ([Link])

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. ([Link])

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC. ([Link])

-

Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences. ([Link])

-

Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ResearchGate. ([Link])

-

Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. ([Link])

-

Metal–Organic Frameworks-Based Analytical Devices for Chiral Sensing and Separations: A Review (2012–2022). MDPI. ([Link])

-

Homochiral MOF–polymer mixed matrix membranes for efficient separation of chiral molecules. Deakin University. ([Link])

-

Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Dalton Transactions. ([Link])

-

Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. ResearchGate. ([Link])

- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (URL not available)

-

Zinc-Based Metal-Organic Frameworks. Encyclopedia.pub. ([Link])

-

A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A. ([Link])

-

Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Chemical Communications. ([Link])

-

Metal-Organic Frameworks: Synthetic Methods and Potential Applications. MDPI. ([Link])

-

Synthesis of piperazines. Organic Chemistry Portal. ([Link])

-

Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. PMC. ([Link])

-

Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions. ([Link])

- Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.

Sources

- 1. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]

- 5. Doxorubicin-Loaded Metal-Organic Framework for Ferroptosis-Enhanced Chemotherapy Through Sustained Zn Release and Glutathione Peroxidase Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of Piperazine-2,5-dicarboxylic Acid Scaffolds

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency synthesis of Piperazine-2,5-dicarboxylic acid (PDC) derivatives and their precursors, 2,5-diketopiperazines (DKPs), using microwave irradiation.

Executive Summary & Scientific Rationale

Piperazine-2,5-dicarboxylic acid (PDC) derivatives represent a privileged scaffold in medicinal chemistry, serving as conformationally restricted glutamate analogs (e.g., NMDA receptor antagonists like CGS 19755) and peptidomimetics.

The conventional synthesis of these cores—typically via the cyclization of dipeptides to 2,5-diketopiperazines (DKPs) followed by functionalization—is plagued by slow reaction kinetics , harsh reflux conditions , and racemization of chiral centers.

Why Microwave Irradiation? Microwave-assisted synthesis offers a deterministic solution to these bottlenecks through two primary mechanisms:

-

Dielectric Heating: Rapid internal heating of polar solvents (e.g., water, acetic acid) accelerates the endothermic cyclization step, often reducing reaction times from hours to minutes.

-

Selective Activation: The dipolar nature of the amide bond in the dipeptide precursor couples efficiently with the oscillating electric field, promoting the cis conformation required for ring closure, thereby minimizing epimerization.

This guide details two validated protocols: a "Green" aqueous phase synthesis and a high-throughput Solid-Phase Peptide Synthesis (SPPS) method.

Mechanistic Pathway & Workflow

The synthesis generally proceeds via the formation of a linear dipeptide followed by cyclization to the 2,5-diketopiperazine (DKP).[1][2] The DKP can be considered a dehydrated derivative of the piperazine-2,5-dicarboxylic acid.

Pathway Visualization

Figure 1: Synthetic pathway from amino acid precursors to the piperazine-2,5-dicarboxylic acid core. Microwave irradiation specifically accelerates the rate-limiting cyclization step.

Protocol A: Green Aqueous Synthesis (Solution Phase)

Context: This protocol utilizes water as the solvent, exploiting its high dielectric constant (

Reference: Validated based on the work of Pérez-Picaso et al. (2009) and López-Cobeñas et al. (2005).

Materials

-

Precursor: N-Boc-dipeptide methyl ester (e.g., Boc-Phe-Gly-OMe).

-

Solvent: Deionized Water (18 MΩ).

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Vessel: 10 mL sealed pressure vial.

Step-by-Step Methodology

-

Preparation:

-

Weigh 1.0 mmol of the N-Boc-dipeptide ester into a 10 mL microwave vial.

-

Add 4.0 mL of deionized water. Note: The starting material may not be fully soluble initially; this is normal.

-

Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

-

-

Microwave Irradiation:

-

Mode: Dynamic Power (maintain target temperature).

-

Temperature: 200°C.

-

Pressure Limit: 250 psi (17 bar). Safety Critical: Water generates significant pressure at 200°C.

-

Power: Max 300 W.

-

Hold Time: 5–10 minutes.

-

Ramp Time: 2 minutes.

-

-

Work-up:

-

Cool the reaction vessel to room temperature using compressed air (integrated in most reactors).

-

Observation: The product (DKP) usually precipitates out of the aqueous solution upon cooling due to the loss of the solubilizing Boc group and the formation of the rigid hydrophobic ring.

-

Filter the solid precipitate.

-

Wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials.

-

-

Characterization:

-

Dry the solid under vacuum. Yields typically range from 85% to 98% .

-

Verify structure via

H-NMR (DMSO-

-

Data Summary: Thermal vs. Microwave[3][4]

| Parameter | Thermal Reflux (Water) | Microwave (200°C) |

| Reaction Time | 24 - 48 Hours | 5 - 10 Minutes |

| Yield | 40 - 60% | 85 - 98% |

| Epimerization | Significant (>10%) | Minimal (<2%) |

| Solvent Waste | High | Low (Water only) |

Protocol B: Solid-Phase Synthesis (MW-SPPS)

Context: For generating libraries of piperazine derivatives, solid-phase synthesis is superior. This protocol uses a cyclative cleavage strategy where the formation of the piperazine ring releases the molecule from the resin.

Reference: Adapted from Tullberg et al. (2006).

Materials

-

Resin: PEGA resin (polyethylene glycol dimethylacrylamide copolymer) – chosen for its excellent swelling in both water and organic solvents.

-

Linker: Backbone amide linker (BAL) or standard ester linkage if C-terminal cyclization is targeted.

-

Reagents: 20% Piperidine in DMF (Fmoc removal), HBTU/DIPEA (Coupling).

Step-by-Step Methodology

-

Resin Loading:

-

Couple the first amino acid (Fmoc-AA-OH) to the resin using standard HBTU/DIPEA protocols.

-

Deprotect (20% Piperidine/DMF).

-

Couple the second amino acid (Fmoc-AA-OH).

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

-

Microwave Cyclization (Cleavage):

-

Suspend the resin-bound dipeptide in Water or Toluene/2-Butanol (1:4) .

-

Transfer to a microwave vessel.

-

Irradiation Conditions:

-

Temperature: 160°C.

-

Time: 10 minutes.

-

-

Mechanism: The free amine attacks the ester linkage to the resin (or the C-terminal ester), forming the DKP ring and simultaneously cleaving the product from the solid support.

-

-

Isolation:

-

Filter off the resin.

-

Concentrate the filtrate.

-

The high purity (>95%) often negates the need for chromatographic purification.

-

Post-Synthetic Modification: Reduction to PDC

To obtain the final Piperazine-2,5-dicarboxylic acid (reduced ring) from the DKP intermediate:

-

Reduction: Dissolve the DKP in dry THF.

-

Reagent: Add

(4 equivalents) or -

Conditions: Reflux for 12 hours (or MW 100°C for 30 min, though caution is required with hydrides in MW).

-

Quench: Fieser work-up.

-

Note: If the goal is the acid derivative (PDC), the carboxylates must be protected (e.g., as ortho-esters or masked alcohols) during reduction, or re-oxidized/hydrolyzed post-reduction. Alternatively, for NMDA antagonists, the DKP (cyclic imide) form is often the active pharmacophore itself or is hydrolyzed to the linear dicarboxylic acid.

References

-

Pérez-Picaso, L., et al. (2009).[3][4] "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." Molecules, 14(8), 2836-2849.[3][4]

-

López-Cobeñas, A., et al. (2005).[5] "Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions." Synthesis, 19, 3412-3422.[5]

-

Tullberg, M., et al. (2006).[6] "Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence." Journal of Combinatorial Chemistry, 8(6), 915-922.[6]

-

Santini, C., et al. (2019). "Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production." The Journal of Organic Chemistry, 84(10).

-

Hulme, C., et al. (2011). "A Rapid, One-Pot, Microwave-Influenced Synthesis of Spiro-2,5-diketopiperazines via a Cascade Ugi/6-Exo-Trig Aza-Michael Reaction." The Journal of Organic Chemistry, 76(9).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient microwave assisted syntheses of 2,5-diketopiperazines in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient microwave assisted syntheses of 2,5-diketopiperazines in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Resolution Electrophoretic Separation of Piperazine-2,5-dicarboxylic Acid (P2,5DC)

Executive Summary & Scientific Rationale

Piperazine-2,5-dicarboxylic acid (P2,5DC) represents a unique challenge in capillary electrophoresis (CE). As a rigid, cyclic amino acid analogue, it serves as a critical conformational restrictor in peptidomimetics and a structural linker in Metal-Organic Frameworks (MOFs).

The Analytical Challenge:

-

Lack of Chromophore: The saturated piperazine ring lacks conjugated

-systems, rendering standard UV detection (>210 nm) ineffective. -

Zwitterionic Complexity: P2,5DC possesses two secondary amine groups (

) and two carboxylic acid groups ( -

Isomeric Purity: Synthetic routes often yield mixtures of cis and trans isomers, requiring high-resolution separation.

The Solution: This guide details two validated protocols. Protocol A utilizes Indirect UV Detection with EOF Reversal , the most robust method for non-absorbing dicarboxylic acids. Protocol B outlines Cationic CZE for separation from neutral impurities.

Physicochemical Basis of Separation

To design a robust separation, we must map the analyte's charge state to the buffer pH.

| pH Zone | Dominant Species Structure | Net Charge | Migration Mode |

| pH < 2.0 | +2 | Cationic (Migrates to Cathode) | |

| pH 3.0 - 5.0 | ~0 (Zwitterion) | Neutral (Migrates with EOF) | |

| pH > 10.0 | -2 | Anionic (Migrates to Anode) |

Strategic Decision: We select pH > 10.0 (Anionic Mode) for the primary protocol. At this pH, P2,5DC is fully deprotonated (-2 charge). To detect this non-absorbing anion, we use a highly absorbing background electrolyte (BGE) probe (Pyridine-2,6-dicarboxylic acid) and reverse the Electroosmotic Flow (EOF) using a cationic surfactant.

Mechanism Visualization

The following diagram illustrates the Indirect UV mechanism with EOF Reversal.

Caption: Indirect detection mechanism where non-absorbing P2,5DC displaces the absorbing PDC probe, creating a negative peak.

Protocol A: Indirect UV Detection (High Sensitivity)

Application: Purity analysis, quantification of P2,5DC in synthesis mixtures. Principle: Displacement of a chromophore (PDC) by the analyte anion.

Reagents & Buffer Preparation

-

Probe (Chromophore): 2,6-Pyridinedicarboxylic acid (PDC) or Phthalic Acid.

-

EOF Reversal Agent: Cetyltrimethylammonium bromide (CTAB).

-

pH Adjuster: 1.0 M NaOH.

-

Solvent: HPLC-grade deionized water (18.2 MΩ).

Buffer Recipe (100 mL):

-

Dissolve 167 mg PDC (10 mM final conc.) in 90 mL water.

-

Add 18 mg CTAB (0.5 mM final conc.). Note: CTAB concentration must be above Critical Micelle Concentration (CMC) to coat the wall, but low enough to avoid micellar separation of the analyte.

-

Adjust pH to 11.0 using 1.0 M NaOH.

-

Filter through a 0.22 µm nylon filter. Degas by sonication for 10 mins.

Instrument Setup

| Parameter | Setting | Notes |

| Capillary | Fused Silica, 50 µm ID, 40-50 cm effective length | Smaller ID improves heat dissipation. |

| Temperature | 25°C | Constant temp is crucial for pKa stability. |

| Detection | UV @ 254 nm (Reference: 350 nm) | Indirect mode (Signal is inverted). |

| Polarity | Negative (Cathode at Inlet, Anode at Outlet) | CRITICAL: Due to CTAB, EOF is reversed (Anodic). Anions migrate to the detector. |

| Voltage | -20 kV to -25 kV | Watch current; keep < 50 µA. |

Experimental Workflow

-

Capillary Conditioning (New Capillary):

-

Flush 1.0 M NaOH (20 min)

-

Flush Water (10 min)

-

Flush Running Buffer (30 min) – Essential for CTAB equilibration.

-

-

Daily Conditioning:

-

Flush 0.1 M NaOH (2 min) -> Water (1 min) -> Buffer (5 min).

-

-

Sample Injection:

-

Dissolve P2,5DC in water (not buffer) to induce "stacking" (concentration at the boundary).

-

Hydrodynamic injection: 50 mbar for 5 seconds.

-

-

Separation:

-

Apply voltage (-25 kV).

-

Expected migration time: 4–8 minutes depending on length.

-

Protocol B: Direct Low-UV Detection (Simplicity)

Application: Quick screening when high sensitivity is not required. Principle: Detection of the carboxylic acid carbonyl bond absorption at 200 nm.

Buffer System

-

BGE: 50 mM Borate Buffer, pH 9.3.

-

Why Borate? It provides a stable high pH window where P2,5DC is fully anionic (

) and has low absorbance at 200 nm compared to organic buffers.

Instrument Setup

-

Detection: UV @ 200 nm .

-

Polarity: Positive (Anode at Outlet).

-

Note: Without CTAB, the EOF (Cathodic) is faster than the analyte's anionic mobility. The analyte will be carried to the cathode (detector) but will elute after the neutral marker.

-

-

Voltage: +25 kV.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Peaks (Indirect Mode) | Polarity incorrect | Ensure polarity is Negative (Source = Cathode) when using CTAB. |

| Unstable Baseline | CTAB equilibrium | Flush capillary with BGE for 30+ mins. CTAB adsorption is slow. |

| Peak Broadening | pH mismatch | Ensure Sample pH is near neutral; BGE pH must be >10 for full ionization. |

| Current Drop | Bubble formation | Degas buffers thoroughly. Check vial levels. |

Isomer Separation (Cis vs Trans)

If resolution between cis- and trans-P2,5DC is required, add 15-30 mM Sulfated

References

-

Lin, C. E., et al. (2004). Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis. Journal of Chromatography A. Link

-

Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Link

-

Johns, C., et al. (2014). Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. Journal of Analytical Methods in Chemistry. Link

-

PubChem. (n.d.). Piperazine-2,5-dicarboxylic acid dihydrochloride Structure and Data. Link

-

Dobrowolski, P., et al. (2025). Separation of perfluorocarboxylic acids using capillary electrophoresis with UV detection. ResearchGate. Link

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) for P2,5DC, CTAB, and Pyridine derivatives before handling.

Troubleshooting & Optimization

Improving aqueous solubility of Piperazine-2,5-dicarboxylic Acid for biological assays

Technical Support Center: Overcoming Aqueous Solubility Challenges of Piperazine-2,5-dicarboxylic Acid in Biological Assays

Scientific Context: The Zwitterion Dilemma

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of zwitterionic compounds like Piperazine-2,5-dicarboxylic acid (PZDA). PZDA possesses both basic piperazine nitrogens and acidic carboxylate groups. Near its isoelectric point (pI), these oppositely charged functional groups form highly stable intermolecular ionic networks (crystal lattice energy), severely restricting its dissolution in standard physiological buffers (pH 7.4)[1].

Merely adding organic solvents like DMSO often leads to "precipitation upon dilution" when the compound is introduced to the assay medium[2]. To maintain scientific integrity and assay reproducibility, we must move beyond brute-force solvent addition. This guide provides self-validating protocols utilizing pH-shift salt formation and advanced amino acid hydrotropy to ensure your compound remains soluble without compromising cellular viability or assay targets.

Quantitative Data Presentation

Table 1: Physicochemical Profile and Solubilization Strategies for PZDA

| Parameter / Strategy | Expected Outcome | Mechanistic Rationale |